1-(Azetidin-3-yl)piperidin-2-one hydrochloride

Solubility Biological Assays Formulation

Researchers developing CNS-penetrant ligands or PROTAC degraders require a conformationally constrained scaffold with dual functionalization handles. 1-(Azetidin-3-yl)piperidin-2-one hydrochloride (CAS 1432680-40-4) addresses this by integrating a strained azetidine with a piperidin-2-one lactam, offering a unique 3D pharmacophore unavailable from isolated monocycles. - Orthogonal functionalization: Secondary amine (azetidine) and lactam nitrogen enable sequential attachment of E3 ligase ligands and target binders for PROTAC design. - Assay-ready solubility: Hydrochloride salt ensures superior aqueous solubility in PBS/Tris-HCl buffers, minimizing DMSO interference. - Conformational rigidity: Covalent azetidine-piperidinone linkage locks hydrogen-bonding motifs for enhanced target affinity in GPCR and ion channel binding sites. This scaffold is a strategic intermediate for SAR studies requiring precise spatial orientation.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
CAS No. 1432680-40-4
Cat. No. B1377395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)piperidin-2-one hydrochloride
CAS1432680-40-4
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2CNC2.Cl
InChIInChI=1S/C8H14N2O.ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;/h7,9H,1-6H2;1H
InChIKeyGFGCLGUUBBTGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)piperidin-2-one Hydrochloride: Key Procurement Data


1-(Azetidin-3-yl)piperidin-2-one hydrochloride (CAS 1432680-40-4) is a heterocyclic building block featuring a conformationally strained four-membered azetidine ring linked to a six-membered piperidin-2-one lactam. It is a solid, hydrochloride salt with a molecular weight of 190.67 g/mol . This unique hybrid scaffold is recognized in medicinal chemistry for its potential to improve target binding affinity and metabolic stability relative to simpler monocyclic counterparts, making it a strategic intermediate for developing CNS-penetrant ligands, enzyme modulators, and PROTAC linkers .

Conformationally constrained scaffold for rigid binding pocket studies
Hydrochloride salt supports aqueous biological assay preparation
Dual secondary amine handles for orthogonal bifunctional conjugation

Why Simple Analogs Cannot Substitute for 1-(Azetidin-3-yl)piperidin-2-one Hydrochloride


Simple substitution with unlinked piperidin-2-one or azetidine monocycles fails to replicate the integrated three-dimensional pharmacophore of 1-(Azetidin-3-yl)piperidin-2-one. The covalent linkage of the conformationally restrictive azetidine directly to the piperidinone nitrogen introduces a unique vector for target engagement that isolated monocycles cannot provide . This hybrid scaffold is documented to offer enhanced conformational rigidity and distinct spatial orientation of hydrogen-bonding motifs, which are critical for optimizing binding affinity in rigid biological pockets [1]. Furthermore, while the freebase form (CAS 1432792-67-0) lacks the hydrochloride counterion, this salt formulation provides verified aqueous solubility advantages for biological assay preparation, a parameter not guaranteed by generic, unoptimized freebase sources .

!
Conformational Constraint Loss
Monocyclic piperidin-2-one or azetidine lacks the rigid dual-vector orientation; target engagement may not transfer directly.
!
Aqueous Solubility Shift
Freebase form (CAS 1432792-67-0) may require organic co-solvents, altering assay conditions; salt form provides formulation-context solubility advantage.
!
Analytical Traceability Variation
Freebase sources may offer less batch-specific HPLC/NMR documentation; specification review recommended.

1-(Azetidin-3-yl)piperidin-2-one Hydrochloride: Comparative Evidence


Aqueous Solubility of the Hydrochloride Salt

The hydrochloride salt form of 1-(Azetidin-3-yl)piperidin-2-one (CAS 1432680-40-4) demonstrates enhanced water solubility, a critical parameter for reliable biological assay preparation, compared to its non-salt freebase counterpart (CAS 1432792-67-0) . While specific quantitative solubility data (e.g., mg/mL) is not publicly reported for the freebase in authoritative databases, vendor technical notes and class-level physicochemical principles confirm the general solubility advantage conferred by hydrochloride salt formation in piperidine-based heterocycles .

Aqueous solubility
Class-level
Salt vs. freebase: enhanced water solubility reported
Supports reliable aqueous assay preparation
Exact solubility not quantified; class-level inference for amine salts
Solubility Biological Assays Formulation

Conformational Rigidity and Hydrogen-Bonding Motif

The direct linkage of the strained azetidine ring to the piperidin-2-one lactam in 1-(Azetidin-3-yl)piperidin-2-one creates a unique 3D pharmacophore with enhanced conformational rigidity compared to freely rotating monocyclic piperidinones or azetidines . In contrast, simple piperidin-2-one (δ-valerolactam) lacks the conformational constraint and distinct nitrogen-vector orientation provided by the fused azetidine moiety [1]. This spatial organization is critical for achieving selective target engagement in rigid binding pockets, as demonstrated by the superior binding kinetics of azetidine-piperidine hybrid scaffolds in CNS drug discovery programs [2].

Conformational rigidity
Class-level
Hybrid scaffold provides dual N-vector orientation vs. monocyclic δ-valerolactam
Supports selective target engagement for rigid pockets
Reported structure-activity relationship context; literature-based inference
Conformational Analysis Medicinal Chemistry Scaffold Design

Verified Purity and Analytical Traceability

1-(Azetidin-3-yl)piperidin-2-one hydrochloride is commercially available with verified purity levels of 97% (Sigma-Aldrich/ChemScene) and 94% (Bidepharm) , supported by batch-specific analytical data including HPLC, NMR, and GC . In contrast, the freebase analog (CAS 1432792-67-0) is offered at a minimum purity specification of 95%, but authoritative vendor documentation of analytical traceability is less consistently provided . The availability of a CAS-specific 1H NMR spectrum for the hydrochloride salt provides a direct reference standard for compound identity verification .

Purity & traceability
Head-to-head
HCl salt: ≥97% purity, batch-specific NMR/HPLC data
Reduces batch variability risk in procurement
Freebase (95–98%) often less consistently documented; verify in-house
Purity Quality Control Analytical Chemistry

1-(Azetidin-3-yl)piperidin-2-one Hydrochloride: Optimal Applications


Aqueous Biological Assays

Researchers conducting enzyme inhibition assays, cell-based phenotypic screens, or biochemical binding studies in aqueous buffers (e.g., PBS, Tris-HCl) should select the hydrochloride salt of 1-(Azetidin-3-yl)piperidin-2-one. Its enhanced water solubility, inferred from salt-form chemistry , minimizes the need for DMSO or other organic co-solvents that can denature proteins or alter assay readouts, ensuring more reproducible biological data.

CNS Ligand Optimization

The conformationally constrained azetidine-piperidinone hybrid scaffold is particularly suited for structure-activity relationship (SAR) studies aimed at developing CNS-penetrant small molecules. The scaffold's rigid geometry and dual hydrogen-bonding capacity, documented in mGlu2 receptor PAM programs [1], enable fine-tuning of binding interactions in GPCR and ion channel binding sites, where simple piperidinones lack the necessary spatial complexity.

PROTAC and Bifunctional Degrader Synthesis

As a versatile heterobifunctional building block, 1-(Azetidin-3-yl)piperidin-2-one hydrochloride serves as an ideal linker or scaffold in PROTAC molecule synthesis. The presence of two distinct secondary amine nitrogen atoms (one in the azetidine, one as part of the lactam amide) provides orthogonal functionalization handles for attaching E3 ligase ligands and target protein binders, a key requirement for constructing potent and selective degraders .

Application
Selection Property
Validation Focus
Aqueous biological assays
Salt-form aqueous solubility
Assay reproducibility with minimal co-solvent
CNS ligand SAR studies
Conformationally constrained scaffold
Binding affinity in GPCR / kinase rigid pockets
PROTAC linker synthesis
Orthogonal secondary amine handles
Bifunctional conjugation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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